molecular formula C8H15ClO2 B14434176 Pentyl 3-chloropropanoate CAS No. 74306-03-9

Pentyl 3-chloropropanoate

Cat. No.: B14434176
CAS No.: 74306-03-9
M. Wt: 178.65 g/mol
InChI Key: VSUKVMJYRSUJJS-UHFFFAOYSA-N
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Description

Pentyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, featuring a pentyl group esterified to the carboxylic acid moiety. Its molecular formula is C₈H₁₅ClO₂, with a molecular weight of 178.66 g/mol. Structurally, the chlorine atom at the β-position (carbon-3) distinguishes it from non-halogenated esters, influencing its polarity, reactivity, and solubility.

Esters like this compound are typically synthesized via acid-catalyzed esterification between 3-chloropropanoic acid and pentanol. The chlorine substituent likely enhances its electrophilicity compared to non-chlorinated esters, making it more reactive in hydrolysis or nucleophilic substitution reactions. Applications may include use as a specialty solvent, intermediate in organic synthesis, or precursor in agrochemical formulations.

Properties

IUPAC Name

pentyl 3-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUKVMJYRSUJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334978
Record name Pentyl 3-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74306-03-9
Record name Pentyl 3-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 3-chloropropanoate can be synthesized through the esterification reaction between 3-chloropropanoic acid and pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method involves the addition reaction of acrylate with hydrogen chloride in the presence of anhydrous alcohol and an inhibitor. This method is advantageous as it minimizes the use of corrosive hydrogen chloride gas and reduces environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 3-chloropropanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pentyl 3-chloropropanoate involves its interaction with nucleophiles, leading to nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This results in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Alkyl Chains: Pentyl Acetate

Pentyl acetate (C₇H₁₄O₂), a simpler ester, shares the pentyl group but lacks the chlorine substituent. Key comparisons include:

  • Volatility: Pentyl acetate has a boiling point of 149–150°C and medium volatility . Pentyl 3-chloropropanoate is expected to have a higher boiling point (~200°C, estimated) due to increased molecular weight and polarity from the chlorine.
  • Solubility: Both esters are practically insoluble in water but miscible with organic solvents. The chlorine in this compound may marginally improve solubility in polar aprotic solvents.
  • Applications: Pentyl acetate is widely used in coatings and paints . This compound’s chlorine could expand its utility to niche roles, such as in flame-retardant formulations or as a reactive intermediate.
Property This compound Pentyl Acetate
Molecular Formula C₈H₁₅ClO₂ C₇H₁₄O₂
Molecular Weight (g/mol) 178.66 130.18
Boiling Point (°C) ~200 (estimated) 149–150
Water Solubility Low (estimated) Practically insoluble

Chlorinated Alkanes: 1,2,3-Trichloropropane

1,2,3-Trichloropropane (C₃H₅Cl₃) is a fully chlorinated propane derivative. While structurally distinct from esters, its chlorine content allows for functional comparisons:

  • Reactivity: The chlorine atoms in 1,2,3-trichloropropane are labile, making it prone to dehydrochlorination . In this compound, the β-chlorine may undergo elimination or substitution under basic conditions.
  • Toxicity: 1,2,3-Trichloropropane is classified as a probable carcinogen .
Property This compound 1,2,3-Trichloropropane
Chlorine Content 1 Cl atom 3 Cl atoms
Molecular Weight (g/mol) 178.66 147.43
Primary Hazards Moderate reactivity Carcinogenic

Aromatic Chlorinated Esters: Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (C₁₇H₁₇ClO₂) is an aromatic ester with a chlorine substituent on a phenyl ring . Differences include:

  • Structure: The chlorine in this compound is part of an aromatic system, whereas this compound’s chlorine is aliphatic.
  • Applications: Aromatic chlorinated esters are often intermediates in pharmaceuticals . This compound’s aliphatic chlorine may favor applications in polymer chemistry or surfactants.
Property This compound Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate
Molecular Weight (g/mol) 178.66 288.77
Chlorine Position Aliphatic (C3) Aromatic (phenyl ring)

Phosphonofluoridate Esters: Pentyl Methylphosphonofluoridate

This compound (C₆H₁₄FO₂P) contains a phosphorus-fluorine bond and a pentyl ester group . Key contrasts:

  • Reactivity: The P–F bond in phosphonofluoridates is highly reactive, unlike the stable ester linkage in this compound.
Property This compound Pentyl Methylphosphonofluoridate
Functional Groups Ester, Cl Phosphonofluoridate, F
Hazard Profile Low to moderate Extremely toxic

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